2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
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Overview
Description
2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Piperidine Introduction: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Acetic Acid Group Addition:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can occur at the thiazole ring or the acetic acid group.
Substitution: The compound can undergo various substitution reactions, especially at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(3,4-Diethoxyphenyl)-2-(morpholin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(3,4-Diethoxyphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid
Uniqueness
2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the piperidine ring, in particular, may influence its pharmacokinetic properties and interaction with biological targets.
Properties
Molecular Formula |
C20H26N2O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[4-(3,4-diethoxyphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O4S/c1-3-25-15-9-8-14(12-16(15)26-4-2)19-17(13-18(23)24)27-20(21-19)22-10-6-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24) |
InChI Key |
JTHYIDUHRXSPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)OCC |
Origin of Product |
United States |
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